molecular formula C15H18N2O5 B1251750 Brachystemidine A

Brachystemidine A

Cat. No.: B1251750
M. Wt: 306.31 g/mol
InChI Key: BPMLAWBYBLOCCU-KZUDCZAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Brachystemidine A is a pyrrole alkaloid isolated from the roots of Brachystemma calycinum, a plant used in traditional medicine. Its molecular formula is C₁₅H₁₈N₂O₅ (molecular weight: 306.31 g/mol), and its structure includes a pyrrole core with methoxy, carbonyl, and ester functional groups .

Properties

Molecular Formula

C15H18N2O5

Molecular Weight

306.31 g/mol

IUPAC Name

[(5S)-5-(2-methoxy-5-oxopyrrolidin-1-yl)-2,5-dihydrofuran-3-yl]methyl 1H-pyrrole-2-carboxylate

InChI

InChI=1S/C15H18N2O5/c1-20-13-5-4-12(18)17(13)14-7-10(8-21-14)9-22-15(19)11-3-2-6-16-11/h2-3,6-7,13-14,16H,4-5,8-9H2,1H3/t13?,14-/m0/s1

InChI Key

BPMLAWBYBLOCCU-KZUDCZAMSA-N

Isomeric SMILES

COC1CCC(=O)N1[C@@H]2C=C(CO2)COC(=O)C3=CC=CN3

Canonical SMILES

COC1CCC(=O)N1C2C=C(CO2)COC(=O)C3=CC=CN3

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Molecular Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Source (Yield)
This compound C₁₅H₁₈N₂O₅ 306.31 Pyrrole core, methoxy, ester groups B. calycinum root (N/A)
Brachystemidine B C₁₅H₁₈N₂O₅ 306.32 Similar to A but with altered stereochemistry B. calycinum root (0.000005% dw)
Brachystemidine C C₁₅H₁₈N₂O₆ 322.31 Additional hydroxyl group compared to B B. calycinum root (N/A)
Brachystemidine D C₁₄H₁₆N₂O₅ 292.29 Smaller backbone, lacks methyl group B. calycinum root (0.000004% dw)
Brachystemidine E C₁₄H₁₆N₂O₆ 308.29 Hydroxyl and methoxy modifications B. calycinum root (0.000008% dw)
Brachystemidine G N/A N/A Dimeric monoterpenoid indole alkaloid B. calycinum root

Pharmacological Activities

  • Brachystemidines A–E: No direct bioactivity data are reported in the provided evidence. Their structural complexity and low natural yields (e.g., 0.000004–0.000008% dry weight) suggest challenges in pharmacological evaluation .

Metabolic and Functional Roles

  • This compound’s pyrrole structure distinguishes it from other Brachystemidines, which primarily feature indole or modified ester groups. Pyrrole alkaloids are known for diverse bioactivities (e.g., antimicrobial, anti-inflammatory), but this compound’s functional relevance remains speculative .

Discussion of Structural-Activity Relationships (SAR)

  • Hydroxylation : Brachystemidine C (with an extra hydroxyl group) may exhibit enhanced solubility or altered receptor binding compared to Brachystemidine B, though empirical data are lacking .
  • Backbone Simplification: Brachystemidine D’s smaller structure (C₁₄ vs.
  • Dimeric Structures : Brachystemidine G’s dimeric architecture may contribute to its cytotoxicity, a trait observed in other dimeric alkaloids like vinblastine .

Q & A

Q. What spectroscopic methods are essential for characterizing Brachystemidine A’s molecular structure?

To elucidate the structure of this compound, researchers should employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY, HSQC, and HMBC), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. These techniques help confirm the compound’s stereochemistry, functional groups, and molecular formula. Detailed experimental protocols must be documented to ensure reproducibility, including solvent systems, calibration standards, and spectral acquisition parameters .

Q. How can researchers optimize extraction protocols for this compound given its low natural abundance?

this compound’s low yield in Brachystemma calycinum (e.g., 0.00002% dw for Brachystemidine C ) necessitates optimized extraction strategies. Methods include:

  • Solvent selection : Use polar solvents (e.g., methanol, ethanol) for initial extraction, followed by fractionation with dichloromethane or ethyl acetate.
  • Chromatographic purification : Employ flash chromatography or preparative HPLC with C18 columns.
  • Yield tracking : Quantify intermediates via LC-MS to identify loss points. Document batch-to-batch variability and validate protocols using spiked samples .

Q. What chromatographic techniques are recommended for purity assessment of this compound?

Purity validation requires orthogonal methods:

  • HPLC-DAD/UV : Use gradient elution with acetonitrile-water (0.1% formic acid) on a C18 column.
  • LC-MS/MS : Confirm molecular ion peaks and rule out co-eluting impurities.
  • TLC : Preliminary checks with silica gel plates and UV/chemical visualization. Report retention times, mobile phases, and detection limits to meet reproducibility standards .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may arise from:

  • Experimental variables : Differences in cell lines (e.g., HUVEC vs. cancer models ), solvent carriers (DMSO vs. ethanol), or assay endpoints (ROS inhibition vs. apoptosis).
  • Compound stability : Test degradation under assay conditions (pH, temperature). Address contradictions via:
  • Dose-response validation : Use 8–10 concentration points to identify biphasic effects.
  • Comparative studies : Replicate assays across independent labs with standardized protocols .

Q. What strategies mitigate batch-to-batch variability in this compound isolation?

Variability can be minimized through:

  • Standardized plant sourcing : Use authenticated Brachystemma calycinum specimens from verified geographical regions.
  • Process controls : Monitor extraction parameters (time, temperature, solvent ratios) using design-of-experiment (DoE) frameworks.
  • Metabolomic profiling : Compare NMR or LC-MS fingerprints of extracts to identify confounding metabolites .

Q. How to validate target engagement of this compound in proposed signaling pathways?

Confirm mechanism-of-action using:

  • Surface plasmon resonance (SPR) : Direct binding assays with purified targets (e.g., kinases, receptors).
  • CRISPR/Cas9 knockout models : Assess phenotype rescue in target-deficient cell lines.
  • Transcriptomic profiling : RNA-seq to identify differentially expressed genes post-treatment. Cross-validate findings with pharmacological inhibitors or siRNA knockdowns .

Methodological Considerations

  • Data Reproducibility : Follow guidelines for detailed experimental reporting (e.g., solvent purity, instrument models, statistical tests) to enable replication .
  • Ethical Compliance : For in vitro studies, adhere to cell line authentication and mycoplasma testing standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Brachystemidine A
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